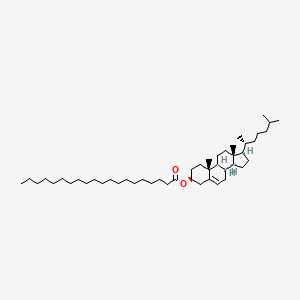

Cholesteryl arachidate

Descripción general

Descripción

Formation and Analysis of Bicyclic Endoperoxides

Cholesteryl arachidate undergoes autoxidation, leading to the formation of complex mixtures that include hydroperoxides and cyclic peroxides. Notably, prostaglandin bicyclic endoperoxides have been detected from the autoxidation of cholesteryl arachidonate, with all four possible types (I-IV) being found. The stereochemistry of these compounds has been elucidated using gas chromatography-mass spectrometry (GC-MS) techniques, revealing a preference for the syn configuration of the alkyl chains on the cyclopentane ring .

Surface Behavior and Miscibility with Phospholipids

The surface behavior of cholesteryl arachidonate has been studied in mixtures with phosphatidylcholine, a model phospholipid. Cholesteryl arachidonate forms complexes with lecithin at specific molar fractions, indicating a different conformation or orientation compared to other cholesteryl esters. This suggests that cholesteryl arachidonate may have a higher availability in bilayers, which could have implications for its biological function and interaction with other lipids .

Synthesis of Oxidation Products

The synthesis of γ-hydroxy-α,β-unsaturated aldehydic esters of cholesterol has been reported, which are thought to be derived from the oxidation of polyunsaturated fatty esters such as arachidonate. These compounds are structurally similar to cytotoxic aldehydes released during lipid peroxidation and are believed to modify low-density lipoprotein (LDL) proteins in vivo .

Vibrational Spectroscopy Studies

Raman spectroscopy has been used to study the vibrational behavior of cholesteryl arachidonate, providing insights into the material organization of the molecule. The study compares the vibrational characteristics of cholesteryl arachidonate with other cholesteryl esters, highlighting the influence of additional double bonds in the alkyl chain .

Modulation of Platelet Function

Cholesteryl sulfate, a related compound, has been shown to modify platelet arachidonic acid and calcium metabolism. This suggests that cholesteryl esters could play a role in modulating the activity of platelets, which are crucial in blood clotting and inflammation processes .

Identification of Core Aldehydes from Peroxidation

Cholesteryl ester core aldehydes have been identified from the peroxidation of cholesteryl esters, with cholesteryl arachidonate yielding a variety of oxidized products. These findings are significant for understanding the oxidative degradation of cholesteryl esters and their potential biological effects .

Surface Phase Behavior

Cholesteryl arachidonate exhibits unique surface phase behavior compared to other cholesteryl esters with cis-unsaturated acyl groups. It forms a mixed monolayer phase with high miscibility and does not form a double-layer phase, which could influence its abundance in biological membranes and its role in lipid transport and metabolism .

Conformational Studies of Cholesteryl Esters

Spectral studies on cholesteryl esters have provided information on their molecular conformation. For instance, cholesteryl 4-alkoxyphenyl-4' benzoates have been synthesized, and their conformation has been studied using various spectroscopic techniques, suggesting that the cholesteryl moiety may be bent at the ester linkage .

Aplicaciones Científicas De Investigación

1. Lipid Metabolism and Hormonal Effects

Cholesteryl arachidate plays a role in the metabolism of lipids, influenced by hormonal changes. Studies have shown variations in the fatty acid composition of plasma cholesteryl esters, including arachidonate, in response to hormonal treatments like estradiol and testosterone in rats (Lyman et al., 1964). Additionally, the administration of oral contraceptives has been observed to affect cholesteryl ester levels, leading to changes in cholesteryl arachidonate concentrations (Aftergood et al., 1968).

2. Impact on Prostaglandin Biosynthesis

Research indicates that alterations in the levels of cholesteryl arachidonate can impact prostaglandin biosynthesis. A study involving the oral administration of ethyl arachidonate resulted in increased arachidonate in plasma triglycerides, phospholipids, and cholesteryl esters, which subsequently influenced prostaglandin biosynthesis and function in humans (Seyberth et al., 1975).

3. Role in Dietary Habits and Coronary Risk

The composition of serum cholesteryl esters, including arachidonate, reflects dietary habits and can be linked to coronary risk factors. A study in middle-aged men found correlations between diet and serum cholesteryl esters, suggesting that these measurements can differentiate subgroups with different dietary habits, especially regarding fat consumption (De Backer et al., 1989).

4. Influence on Cellular and Molecular Processes

Cholesteryl arachidonate plays a part in cellular and molecular processes such as lipid metabolism in specific cell types. For instance, its role in the metabolism of cholesteryl esters in rat testes and its influence on cholesterol side-chain cleavage enzyme activity have been studied, indicating a regulatory role in androgen production (Takatori & Yamaoka, 1978).

5. Autoxidation and Formation of Bicyclic Endoperoxides

Cholesteryl arachidonate undergoes autoxidation, leading to the formation of complex mixtures including hydroperoxides and cyclic peroxides. This process was observed in the autoxidation of cholesteryl arachidonate, which led to the detection of prostaglandin bicyclic endoperoxides, indicating its role in oxidative stress and inflammation pathways (Yin et al., 2002).

Safety And Hazards

Direcciones Futuras

Research into cholesterol esters like Cholesteryl arachidate is ongoing, with a focus on their role in cholesterol metabolism and potential as targets for novel therapeutic agents to control hypercholesterolemia, atherosclerosis, and Alzheimer’s disease . Further understanding of lipid metabolism could lead to the discovery of potential therapeutic targets .

Propiedades

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] icosanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H84O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h28,37-38,40-44H,7-27,29-36H2,1-6H3/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOVMGLZSOAHJY-JREUTYQLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H84O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948611 | |

| Record name | Cholest-5-en-3-yl icosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

681.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholesteryl arachidate | |

CAS RN |

2573-03-7 | |

| Record name | Cholesteryl arachidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2573-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl arachidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002573037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-yl icosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLESTERYL ARACHIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAM383C5F0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

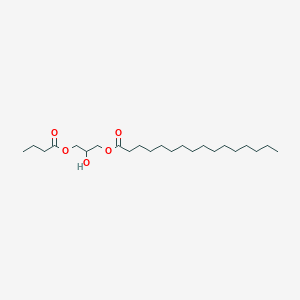

![Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester](/img/structure/B3026176.png)

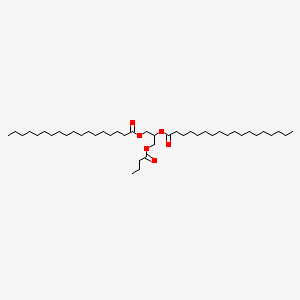

![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate](/img/structure/B3026181.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone, monohydrochloride](/img/structure/B3026182.png)

![3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026188.png)